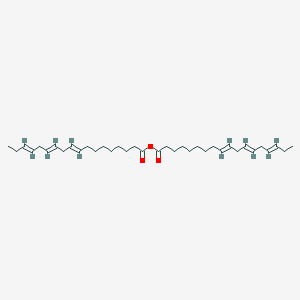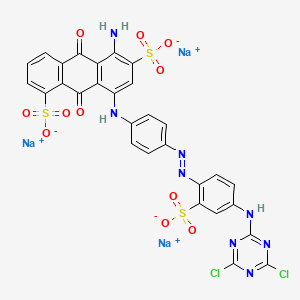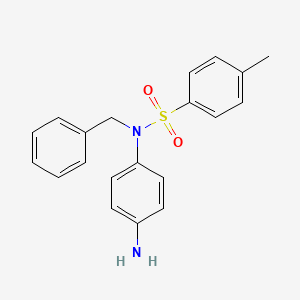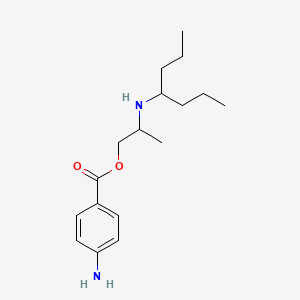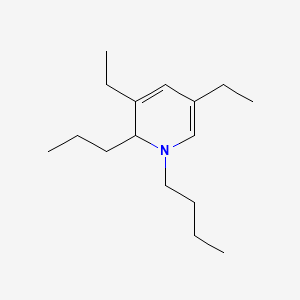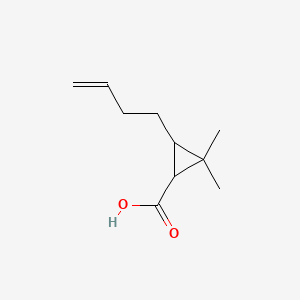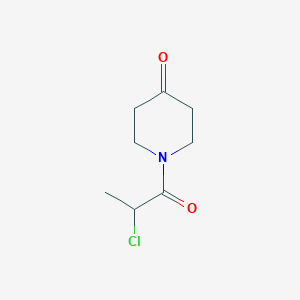![molecular formula C8H10N2O B13793603 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine is an organic compound with the molecular formula C8H10N2O It is a derivative of furo[3,4-c]pyridine and is known for its unique chemical structure, which includes a fused furan and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine typically involves the condensation of furo[3,4-c]pyridine derivatives with appropriate methylating agents under acidic conditions. One common method includes the reaction of furo[3,4-c]pyridine with formaldehyde derivatives, followed by reduction and decarboxylation steps to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives. Substitution reactions result in various substituted furo[3,4-c]pyridine compounds.
Aplicaciones Científicas De Investigación
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of fine chemicals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: A closely related compound with a hydroxyl group instead of an amine group.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride: The hydrochloride salt form of the hydroxyl derivative
Uniqueness
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine is unique due to its amine functional group, which imparts different chemical reactivity and biological activity compared to its hydroxyl counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine |
InChI |
InChI=1S/C8H10N2O/c1-5-8(9)7-4-11-3-6(7)2-10-5/h2H,3-4,9H2,1H3 |
Clave InChI |
OKNOBVWPUCQTMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2COCC2=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
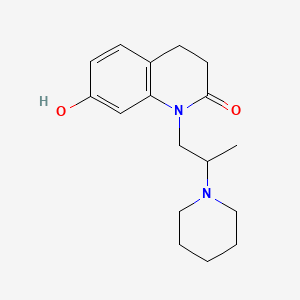
![[[(Aminocyclohexyl)amino]methyl]phenol](/img/structure/B13793531.png)
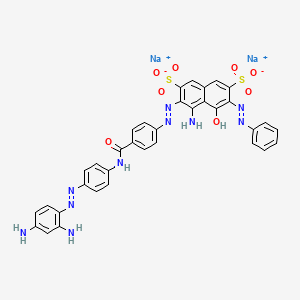
![1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI)](/img/structure/B13793537.png)
